(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
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Overview
Description
The compound “(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one” is a complex organic molecule that features a variety of functional groups, including a furan ring, a difluorophenyl group, and a triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction to attach the difluorophenyl group to the furan ring.
Construction of the triazatricyclo structure: This complex structure may be formed through a series of cyclization and condensation reactions, often requiring specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one” can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can modify the double bonds and other reducible groups within the molecule.
Substitution: The difluorophenyl group and other aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one” may include other triazatricyclo compounds, furan derivatives, and difluorophenyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical and biological properties
Properties
IUPAC Name |
(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9F2N3O2S/c20-10-3-5-12(13(21)8-10)15-6-4-11(26-15)9-16-18(25)24-17-14(2-1-7-22-17)23-19(24)27-16/h1-9H/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJQOXAMKPQTL-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)F)F)SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)F)F)/SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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